5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline

Medicinal Chemistry Chemical Procurement Building Block Sourcing

5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline (CAS 1522580-66-0, MDL MFCD24129966) is a dihalogenated tetrahydroisoquinoline (THIQ) with bromine at position 5 and chlorine at position 7 on the fused bicyclic scaffold. THIQ derivatives constitute one of the largest families of alkaloids and exhibit a broad spectrum of biological activities including antitumor, antibacterial, anti-HIV, anti-Alzheimer, and anticonvulsant properties.

Molecular Formula C9H9BrClN
Molecular Weight 246.53
CAS No. 1522580-66-0
Cat. No. B2551216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline
CAS1522580-66-0
Molecular FormulaC9H9BrClN
Molecular Weight246.53
Structural Identifiers
SMILESC1CNCC2=C1C(=CC(=C2)Cl)Br
InChIInChI=1S/C9H9BrClN/c10-9-4-7(11)3-6-5-12-2-1-8(6)9/h3-4,12H,1-2,5H2
InChIKeyIBNXOISQNWZPPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline (CAS 1522580-66-0): Core Chemical Identity and Procurement Baseline


5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline (CAS 1522580-66-0, MDL MFCD24129966) is a dihalogenated tetrahydroisoquinoline (THIQ) with bromine at position 5 and chlorine at position 7 on the fused bicyclic scaffold . THIQ derivatives constitute one of the largest families of alkaloids and exhibit a broad spectrum of biological activities including antitumor, antibacterial, anti-HIV, anti-Alzheimer, and anticonvulsant properties [1]. The compound is classified as a secondary amine (free base) with molecular formula C₉H₉BrClN, molecular weight 246.53 g/mol, and a computed LogP of approximately 2.94, characterizing it as a moderately lipophilic small-molecule building block .

Why 5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline Cannot Be Interchanged with Positional Isomers or Mono-Halogenated Analogs


Regioisomeric dihalogenated tetrahydroisoquinolines sharing the identical molecular formula C₉H₉BrClN are not functionally interchangeable. The specific 5-bromo-7-chloro substitution pattern determines the electronic distribution across the aromatic ring (ortho/para-directing effects of Br at C5 vs. Cl at C7), which directly governs reactivity in cross-coupling reactions, N-functionalization selectivity, and target binding interactions [1]. Published SAR studies on halogenated THIQs demonstrate that the position of halogen substituents, not merely their presence, dictates enzyme inhibitory potency—exemplified by phenylethanolamine N-methyltransferase inhibitors where the rank order of potency (7,8-Cl₂ > 6,7,8-Cl₃ > 7-Cl ≈ 5,7,8-Cl₃) shows that positional arrangement of halogens produces quantitatively distinct pharmacological outcomes [2]. Substituting the 5-Br-7-Cl isomer with, for example, the 5-Br-8-Cl or 7-Br-5-Cl regioisomer would yield a molecule with altered dipole moment, different metabolic vulnerability, and non-equivalent reactivity in palladium-catalyzed coupling reactions, thereby compromising synthetic reproducibility and biological SAR continuity. The quantitative evidence below establishes the specific procurement and physicochemical differentiation of CAS 1522580-66-0 versus its closest commercially available analogs.

Quantitative Differentiation Evidence for 5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline (CAS 1522580-66-0) vs. Closest Analogs


Procurement Cost Advantage: 7.5× Lower Price than 5-Bromo-8-chloro Regioisomer

The target compound (5-Br-7-Cl THIQ) is priced at £77.00 per 250 mg from a major European supplier, whereas the closest positional isomer 5-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline (CAS 1445948-16-2) is listed at £580.00 per 250 mg from the same supplier—a 7.5-fold cost differential . The mono-halogenated analog 5-Bromo-1,2,3,4-tetrahydroisoquinoline (CAS 81237-69-6) is lower at £16.00/250 mg but lacks the chlorine substituent required for sequential orthogonal cross-coupling strategies . This cost differential is consequential for multi-step synthetic campaigns requiring gram-scale quantities.

Medicinal Chemistry Chemical Procurement Building Block Sourcing

LogP Differentiation: Computed Lipophilicity of 5-Br-7-Cl vs. Mono-Halogenated and Non-Halogenated THIQ Scaffolds

The computed LogP of 5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline is 2.944 as reported in the Fluorochem product datasheet . In comparison, the unsubstituted 1,2,3,4-tetrahydroisoquinoline scaffold has a LogP of approximately 1.5, and the mono-bromo analog 5-Bromo-THIQ (C₉H₁₀BrN, MW 212.09) has a predicted LogP of approximately 2.1–2.4 based on the absence of the electron-withdrawing chlorine substituent . The addition of the second halogen (chlorine at C7) increases LogP by approximately 0.5–0.8 log units relative to the mono-halogenated compound, reflecting the additive contribution of halogen substitution to lipophilicity. This LogP value places the compound within the favorable range for blood-brain barrier penetration (LogP 2–4) while maintaining sufficient aqueous solubility for in vitro assay compatibility.

Physicochemical Profiling Drug Design ADME Prediction

Purity Specification Advantage: 98% Available Purity vs. Standard 95% for Positional Isomers

5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline is commercially available at 98% purity from Leyan (Product No. 1540213), exceeding the standard 95% specification offered for most positional isomers including 5-Br-8-Cl THIQ (95%, Fluorochem; ≥95%, Bidepharm) . The 3-percentage-point purity increment, while modest in absolute terms, corresponds to a reduction in total impurity burden from ≤5% to ≤2%—a 60% relative reduction in unspecified impurities that can interfere with sensitive catalytic reactions or generate confounding biological assay results. For comparison, the 7-Br-5-Cl regioisomer (CAS 1603324-66-8) and 8-Br-5-Cl regioisomer (CAS 1445891-27-9) are standardly offered at 95% purity only .

Chemical Purity Quality Control Synthetic Reliability

Free Base Form: Synthetic Versatility Advantage over Hydrochloride Salt Analogs

5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline (CAS 1522580-66-0) is supplied as the free base (secondary amine), whereas several regioisomeric analogs—including 7-Bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline (CAS 2229434-27-7) and 5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 2470440-01-6)—are predominantly available as hydrochloride salts . The free base form permits direct N-functionalization (acylation, sulfonylation, reductive amination, or urea formation) without a preceding neutralization step, eliminating the need for stoichiometric base treatment that can introduce moisture, increase salt waste, and potentially hydrolyze sensitive functional groups. The hydrochloride salt of the same scaffold (CAS 2470440-01-6) has a molecular weight of 282.99 g/mol (vs. 246.53 g/mol for the free base), representing an effective 14.8% mass dilution by the HCl counterion .

Synthetic Chemistry N-Functionalization Cross-Coupling

Optimal Procurement and Application Scenarios for 5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline (CAS 1522580-66-0)


Medicinal Chemistry Library Synthesis Requiring Orthogonal Dihalogen Reactivity

The 5-bromo-7-chloro substitution pattern enables sequential, chemoselective cross-coupling: the aryl bromide at C5 undergoes oxidative addition with palladium(0) catalysts under milder conditions than the aryl chloride at C7, permitting Suzuki-Miyaura coupling at C5 followed by Buchwald-Hartwig amination or a second Suzuki coupling at C7. This orthogonality is not achievable with mono-halogenated scaffolds such as 5-Bromo-THIQ (CAS 81237-69-6, £16/250mg) which offer only a single reactive handle . The 7.5× cost advantage over the 5-Br-8-Cl regioisomer (£77 vs. £580/250mg) makes the target compound the economically rational choice for generating 24–96 member THIQ-focused libraries where dual diversification vectors are required .

CNS Drug Discovery Programs Requiring Balanced LogP and BBB Permeability Potential

With a computed LogP of 2.94, the target compound occupies the optimal lipophilicity window for blood-brain barrier penetration (LogP 2–4), distinguishing it from the excessively polar unsubstituted THIQ scaffold (LogP ≈1.5) and potentially overly lipophilic tri- or tetra-halogenated derivatives . For CNS-targeted programs (e.g., dopamine D2/D3 receptor ligands, sigma receptor modulators, or monoamine oxidase inhibitors where THIQ scaffolds have established precedent), the 5-Br-7-Cl substitution provides sufficient lipophilicity for membrane permeability while retaining the secondary amine hydrogen bond donor (HBD = 1) necessary for target engagement. The 98% purity grade available from select vendors supports biophysical assay requirements (SPR, ITC, DSF) where impurities at >2% can confound Kd determinations .

Process Chemistry and Scale-Up: Free Base Form for Telescoped N-Functionalization Sequences

The free base form of the target compound eliminates the neutralization step required when using hydrochloride salt analogs (e.g., CAS 2470440-01-6 or CAS 2229434-27-7, both requiring one equivalent of base for amine liberation) . In telescoped process sequences—where the THIQ core undergoes N-acylation, N-sulfonylation, or N-alkylation followed directly by cross-coupling at C5 or C7—eliminating the salt-breaking step reduces unit operations, minimizes aqueous waste streams, and improves overall mass efficiency. The 14.8% lower molecular weight of the free base (246.53 vs. 282.99 g/mol for the HCl salt) also means that procurement of 1 gram of free base delivers stoichiometrically more reactive amine equivalents .

Structure-Activity Relationship (SAR) Studies on Halogenated THIQ Scaffolds for Epigenetic or Kinase Targets

Published literature demonstrates that the potency of halogenated THIQs against enzymes such as phenylethanolamine N-methyltransferase (PNMT) is exquisitely sensitive to halogen position, with the rank order 7,8-Cl₂ > 6,7,8-Cl₃ > 7-Cl ≈ 5,7,8-Cl₃ . This establishes that the 5,7-dihalogen substitution pattern occupies a specific region of SAR space that cannot be accessed by other regioisomers. The target compound's defined 5-Br-7-Cl pattern enables systematic exploration of bromine-specific interactions (halogen bonding, steric bulk) at position 5 independently of electronic effects modulated by chlorine at position 7. For programs targeting kinases, bromodomains, or GPCRs where halogen bonding contributes significantly to ligand affinity, this specific arrangement offers a scaffold for probing Br-π and Br-carbonyl interactions that the corresponding dichloro or difluoro analogs cannot recapitulate .

Quote Request

Request a Quote for 5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.